

# In-Depth Technical Guide to the Physical Properties of Chiral Fluorocyclopropanecarboxylic Acids

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## Compound of Interest

Compound Name: (1S,2S)-2-fluorocyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of chiral fluorocyclopropanecarboxylic acids. These compounds are of significant interest in medicinal chemistry and drug development due to their unique stereochemical and electronic properties, which can profoundly influence biological activity. This document consolidates available data, outlines detailed experimental protocols for their characterization, and visualizes key synthetic and biological pathways.

## Core Physical Properties

The physical properties of fluorocyclopropanecarboxylic acids are highly dependent on their specific stereoisomerism. The introduction of a fluorine atom and the rigid cyclopropane ring create distinct chiral centers, leading to four possible stereoisomers for 1-fluoro-2-cyclopropanecarboxylic acid: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The cis and trans relationship between the fluorine and carboxylic acid groups significantly impacts their physical characteristics.

## Quantitative Data Summary

The following table summarizes the available quantitative physical property data for various stereoisomers of fluorocyclopropanecarboxylic acid. It is important to note that specific optical rotation data for these compounds is not readily available in the surveyed literature and would likely require experimental determination.

Stereoisomer	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Density (g/cm³)	Refractive Index	pKa (Predicted)
(1R,2R)-2-fluorocyclopropane-1-carboxylic acid	127199-13-7	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>	104.08	50 - 70[1]	202.4 ± 33.0 at 760 mmHg[1]	1.4 ± 0.1[1]	1.438[1]	
(1S,2S)-2-fluorocyclopropane-1-carboxylic acid	127199-14-8	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>	104.08	N/A	202.3 ± 33.0 (Predicted)[2]	1.35 ± 0.1 (Predicted)[2]	N/A	3.78 ± 0.20[2]
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid	167073-07-6	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>	104.08	110-113[3]	202.4 ± 33.0 at 760 mmHg[4]	1.4 ± 0.1[4]	1.438[4]	3.8 (approx.)[3]
(1R,2S)-2-fluorocyclopropane-1-carboxylic acid	167073-08-7	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>	104.08	N/A	N/A	N/A	N/A	

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1-fluoro-							
cyclopropanecarboxylic acid	137081-41-5	C <sub>4</sub> H <sub>5</sub> FO <sub>2</sub>	104.08	N/A	N/A	N/A	N/A

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Note: "N/A" indicates that the data was not available in the searched sources. Predicted values are noted accordingly.

## Experimental Protocols

Detailed and accurate characterization of chiral fluorocyclopropanecarboxylic acids is paramount for their application in research and development. The following sections provide representative experimental protocols for their synthesis and the determination of key physical properties.

### Enantioselective Synthesis of Chiral Fluorocyclopropanecarboxylic Acids (General Approach)

The synthesis of specific stereoisomers of fluorocyclopropanecarboxylic acids requires precise control of stereochemistry. Asymmetric catalysis is a common and effective strategy.[5] The following is a generalized workflow based on enantioselective cyclopropanation techniques.

Objective: To synthesize a specific enantiomer of 1-fluoro-2-cyclopropanecarboxylic acid.

Materials:

- A suitable chiral catalyst (e.g., a chiral rhodium or copper complex)
- A diazoacetate reagent (e.g., ethyl diazoacetate)
- A fluorinated alkene
- Appropriate solvents (e.g., dichloromethane, diethyl ether)

- Reagents for hydrolysis (e.g., lithium hydroxide, hydrochloric acid)
- Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

#### Procedure:

- Cyclopropanation: In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst in a suitable solvent. Cool the solution to the optimal reaction temperature.
- Slowly add the fluorinated alkene and the diazoacetate reagent to the catalyst solution.
- Allow the reaction to proceed for the specified time, monitoring its progress by techniques such as Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and remove the solvent under reduced pressure.
- Purify the resulting cyclopropane ester using column chromatography to isolate the desired diastereomer.
- Hydrolysis: Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water).
- Add a base (e.g., lithium hydroxide) and stir the mixture at room temperature until the ester is fully hydrolyzed.
- Acidify the reaction mixture with an acid (e.g., HCl) to protonate the carboxylate.
- Extract the carboxylic acid product with an organic solvent.
- Dry the organic layer over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate to yield the final chiral fluorocyclopropanecarboxylic acid.
- Characterize the final product by NMR, mass spectrometry, and determine its melting point and specific rotation.

## Melting Point Determination

The melting point is a critical indicator of purity for crystalline solids.

Objective: To determine the melting point range of a solid chiral fluorocyclopropanecarboxylic acid sample.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)[6]
- Capillary tubes (sealed at one end)[7]
- Thermometer

Procedure:

- Finely powder a small amount of the crystalline sample.[7]
- Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8]
- Place the capillary tube in the heating block of the melting point apparatus.[6]
- Heat the sample rapidly to about 15-20°C below the expected melting point.
- Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[9]
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
- Record the temperature at which the entire sample has completely melted (the end of the melting range).[6]
- A sharp melting range (0.5-1°C) is indicative of a pure compound. Impurities typically depress and broaden the melting range.[6]

## Specific Rotation Measurement

Optical activity is the defining characteristic of chiral compounds. The specific rotation is a standardized measure of this property.

Objective: To determine the specific rotation of a chiral fluorocyclopropanecarboxylic acid.

Apparatus:

- Polarimeter[10]
- Volumetric flask
- Analytical balance
- Polarimeter cell (typically 1 dm in length)[10]

Procedure:

- Sample Preparation: Accurately weigh a sample of the chiral fluorocyclopropanecarboxylic acid and dissolve it in a known volume of a suitable solvent (e.g., chloroform, ethanol) in a volumetric flask to obtain a precise concentration (c, in g/mL).[10][11]
- Instrument Calibration: Turn on the polarimeter and allow it to warm up. Calibrate the instrument by filling the polarimeter cell with the pure solvent and setting the reading to zero. [10]
- Measurement: Rinse and fill the polarimeter cell with the prepared sample solution, ensuring there are no air bubbles.[10]
- Place the cell in the polarimeter and record the observed optical rotation ( $\alpha$ ) in degrees.[10] Note the temperature (T) and the wavelength of the light source (typically the sodium D-line,  $\lambda = 589 \text{ nm}$ ).[11]
- Calculation: Calculate the specific rotation  $[\alpha]$  using the following formula:  $[\alpha]T\lambda = \alpha / (l * c)$  where:
  - $\alpha$  is the observed rotation in degrees.
  - $l$  is the path length of the cell in decimeters (dm).
  - $c$  is the concentration of the solution in g/mL.[11][12]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For fluorocyclopropanecarboxylic acids,  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR are particularly informative.

Objective: To obtain the NMR spectra of a chiral fluorocyclopropanecarboxylic acid for structural elucidation.

Apparatus:

- NMR spectrometer

Procedure:

- Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
- Data Acquisition: Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra according to the instrument's standard operating procedures.
- Spectral Analysis:
  - $^1\text{H}$  NMR: Analyze the chemical shifts, integration, and coupling constants of the proton signals to determine the connectivity of hydrogen atoms.
  - $^{13}\text{C}$  NMR: Identify the number of unique carbon environments.
  - $^{19}\text{F}$  NMR: The chemical shift of the fluorine signal will provide information about its electronic environment. Coupling between fluorine and adjacent protons ( $^2\text{JHF}$  and  $^3\text{JHF}$ ) will be observable in both the  $^1\text{H}$  and  $^{19}\text{F}$  spectra and is highly diagnostic of the stereochemistry.

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.



Objective: To confirm the molecular weight and fragmentation pattern of a chiral fluorocyclopropanecarboxylic acid.

Apparatus:

- Mass spectrometer (e.g., ESI-MS, GC-MS)

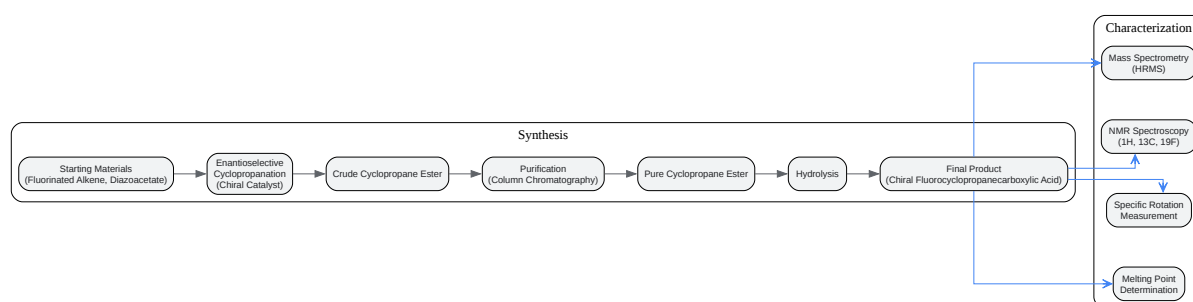
Procedure:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For Electrospray Ionization (ESI), the sample is typically dissolved in a suitable solvent.
- Data Acquisition: Acquire the mass spectrum, observing the molecular ion peak ( $[M+H]^+$  or  $[M-H]^-$ ).
- Analysis: The mass of the molecular ion should correspond to the calculated molecular weight of the fluorocyclopropanecarboxylic acid. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns can provide further structural information.

## Visualizations

### Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and characterization of a chiral fluorocyclopropanecarboxylic acid.



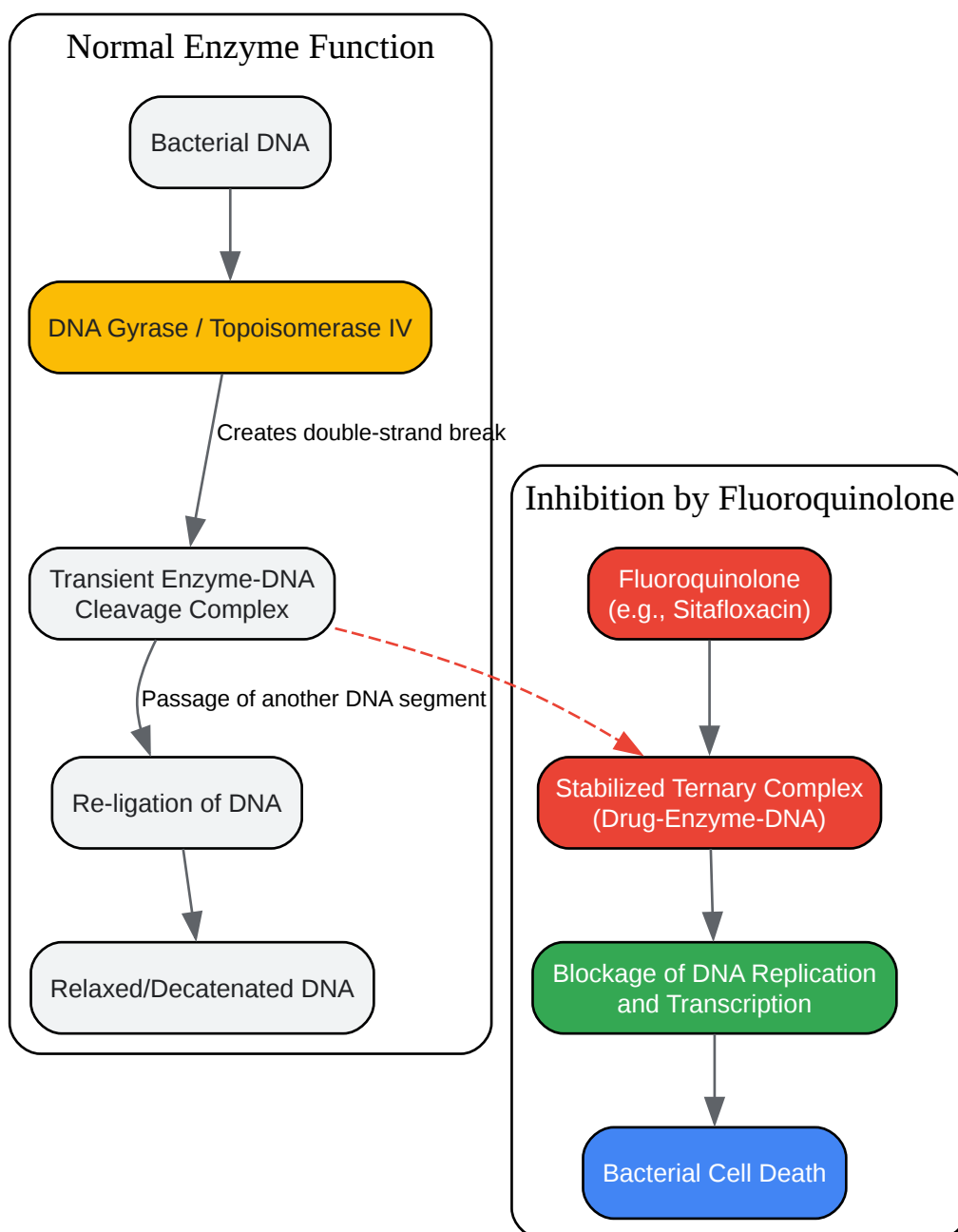
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Caption: General workflow for the synthesis and characterization of chiral fluorocyclopropanecarboxylic acids.

## Biological Signaling Pathway: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Chiral fluorocyclopropanecarboxylic acids are key components of some fluoroquinolone antibiotics, such as Sitaflaxacin. These antibiotics exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.<sup>[13][14][15]</sup> The cis-stereoisomers of such compounds have been shown to be more potent against certain bacteria.<sup>[16]</sup>

The diagram below illustrates the mechanism of action of a fluoroquinolone antibiotic containing a fluorocyclopropyl moiety.



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Caption: Mechanism of action of fluoroquinolone antibiotics targeting bacterial DNA gyrase and topoisomerase IV.

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